Product packaging for 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole(Cat. No.:)

3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

Cat. No.: B7866277
M. Wt: 202.21 g/mol
InChI Key: BPAQTDYDNBMYAM-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic and medicinal chemistry. researchgate.netrsc.org Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance. mdpi.commdpi.com The indole ring system is a key component in many marketed drugs, highlighting its therapeutic relevance. researchgate.net The ability of the indole nucleus to participate in various chemical reactions, particularly electrophilic substitution at the C-3 position, makes it a versatile building block for the synthesis of complex molecules. rsc.orgsci-hub.se The development of novel methods for the functionalization of the indole core remains an active area of research. mdpi.com

Nitroalkenes as Key Synthons and Michael Acceptors in Organic Transformations

Nitroalkenes, characterized by a nitro group conjugated with a carbon-carbon double bond, are powerful and versatile intermediates in organic synthesis. organic-chemistry.org The strong electron-withdrawing nature of the nitro group renders the β-carbon of the alkene highly electrophilic, making nitroalkenes excellent Michael acceptors. organic-chemistry.org This reactivity allows for the formation of new carbon-carbon bonds through conjugate addition reactions with a wide range of nucleophiles. researchgate.net The resulting nitroalkanes can be further transformed into a variety of functional groups, including amines, ketones, and oximes, making nitroalkenes valuable synthons for the construction of complex molecular architectures. wikipedia.orgnih.gov

Overview of C-3 Substituted Indole Synthesis Methodologies

The selective functionalization of the C-3 position of the indole ring is a cornerstone of indole chemistry. A primary method for achieving this is through electrophilic substitution reactions. sci-hub.se One of the most prominent strategies for introducing a nitroalkene side chain at the C-3 position is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgnih.gov This reaction involves the condensation of an aldehyde, in this case, indole-3-carboxaldehyde (B46971), with a nitroalkane, such as nitroethane, in the presence of a base. nih.gov The initially formed β-nitro alcohol readily undergoes dehydration to yield the corresponding 3-(2-nitrovinyl)indole. organic-chemistry.orgresearchgate.net This two-step, one-pot procedure provides a direct and efficient route to compounds like 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole. acs.org

Table 1: Key Synthetic Approaches to C-3 Substituted Indoles

Reaction Name Description Key Reagents Product Type
Henry Reaction Condensation of an aldehyde with a nitroalkane, followed by dehydration. Aldehyde, Nitroalkane, Base 3-(2-Nitrovinyl)indole
Friedel-Crafts Alkylation Reaction of indole with an electrophilic alkylating agent. Indole, Alkyl Halide, Lewis Acid 3-Alkylindole
Mannich Reaction Aminoalkylation of an acidic proton located on an indole. Indole, Formaldehyde, Amine 3-(Aminomethyl)indole

| Vilsmeier-Haack Reaction | Formylation of electron-rich aromatic rings. | Indole, POCl₃, DMF | Indole-3-carboxaldehyde |

Detailed research has established the Henry reaction as a robust method for the synthesis of 3-nitrovinylindoles. The reaction typically proceeds by combining indole-3-carboxaldehyde with a nitroalkane in the presence of a base like ammonium (B1175870) acetate (B1210297). The intermediate nitroaldol adduct is often not isolated but is directly dehydrated under the reaction conditions to afford the final nitroalkene product. The (E)-isomer is generally the major product due to thermodynamic stability.

The reactivity of the resulting 3-(2-nitropropenyl)indole is dominated by the electrophilic nature of the nitroalkene moiety. It readily participates in Michael addition reactions with various nucleophiles, including other indoles, thiols, and carbanions. This reactivity allows for the facile introduction of diverse substituents at the β-position of the side chain, further expanding the synthetic utility of this scaffold. Furthermore, the nitro group can be reduced to an amine, providing access to tryptamine (B22526) derivatives, a class of compounds with significant biological activity. Cycloaddition reactions, such as [3+2] cycloadditions, have also been explored with related 3-nitroindoles, showcasing their versatility as building blocks for more complex heterocyclic systems. rsc.orgwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B7866277 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitroprop-1-enyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(13(14)15)6-9-7-12-11-5-3-2-4-10(9)11/h2-7,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAQTDYDNBMYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CNC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Advanced Mechanistic Investigations

Elucidation of Friedel-Crafts Alkylation Mechanism with Nitroalkenes

The Friedel-Crafts (F-C) alkylation of indoles with nitroalkenes is a powerful carbon-carbon bond-forming reaction. metu.edu.trtandfonline.com The fundamental mechanism involves the activation of the nitroalkene by a catalyst, which enhances its electrophilicity. The electron-rich indole (B1671886), acting as a nucleophile, then attacks the β-carbon of the activated nitroalkene.

Several catalytic systems have been developed, each influencing the precise mechanistic pathway:

Lewis Acid Catalysis : Metal salts, such as Yb(OTf)₃ and Zn(OTf)₂, are commonly employed. A plausible mechanism with a Yb(OTf)₃/pybox catalyst begins with the coordination of the nitroalkene to the chiral metal complex. nih.gov This activation facilitates the nucleophilic attack by the indole at the C3 position. The attack occurs preferentially from one face of the nitroalkene (e.g., the Si-face) to create an intermediate, which, after a proton transfer and dissociation of the catalyst, yields the final 3-substituted indole product. nih.gov Similarly, with Zn(II)-bisoxazoline complexes, the reaction is proposed to proceed through a four-membered intermediate where the nitroalkene is chelated to the Zn(II) center before the indole attack. acs.org

Organocatalysis : Non-metal catalysts, particularly those capable of hydrogen bonding, offer an alternative pathway. For instance, tris(phenylamino)cyclopropenium chloride (TPAC·Cl) functions through cooperative organocatalysis. The cyclopropenium cation acts as a hydrogen-bond donor, activating the nitroalkene, while the chloride anion acts as a hydrogen-bond acceptor, activating the N-H bond of the indole. researchgate.net Bifunctional catalysts, such as thioureas and squaramides, operate by simultaneously activating both the indole and the nitroalkene through a network of hydrogen bonds, orienting them in a chiral environment to facilitate the reaction. metu.edu.tracs.org

The reaction is generally considered a key method for producing 3-substituted indole derivatives, which are valuable precursors for biologically active molecules like tryptamines. metu.edu.tr

Regio- and Stereoselectivity Control in Indole-Nitroalkene Transformations

Controlling the selectivity of the reaction between indoles and nitroalkenes is paramount for synthesizing specific, structurally defined molecules. This includes directing the reaction to a particular position on the indole ring (regioselectivity) and controlling the three-dimensional arrangement of the atoms (stereoselectivity).

Achieving high enantioselectivity in the Friedel-Crafts alkylation of indoles with nitroalkenes is a significant goal, leading to the synthesis of optically active indole derivatives. nih.govnih.gov This is accomplished by using chiral catalysts that create a stereochemically defined environment for the reaction.

A wide array of chiral catalysts has been successfully used:

Chiral Metal Complexes : Complexes of copper, zinc, ytterbium, and nickel with chiral ligands like pybox, spiroBox, and bisoxazolines have demonstrated excellent performance, often achieving high yields (up to 99%) and enantiomeric excesses (ee) up to 97%. acs.orgresearchgate.net For example, a Yb(OTf)₃ complex with a chiral chloro-indeno pybox ligand effectively catalyzes the reaction, yielding products with up to 91% ee. nih.gov The absolute configuration of the products has been confirmed in some cases by X-ray crystal structure analysis. semanticscholar.orgnih.gov

Chiral Organocatalysts : Bifunctional organocatalysts, including those derived from cinchona alkaloids, squaramides, and thioureas, are also highly effective. metu.edu.tracs.orgnih.gov These catalysts utilize hydrogen bonding to organize the substrates in a chiral pocket, leading to high enantioselectivity. For instance, a sterically hindered tert-butyl squaramide/quinine catalyst can achieve over 99% ee with just 2 mol% catalyst loading at room temperature. metu.edu.tr

The following table summarizes the performance of various catalytic systems in the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes.

Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
Yb(OTf)₃/Cl-indeno pyboxup to 98%up to 91% nih.gov
Ni(II)/chiral spiroBoxup to 99%up to 97% researchgate.net
Zn(II)/bisoxazolineup to 98%up to 90% acs.org
Cu(I)/aziridine-phosphine~80%~80-92% mdpi.com
tert-butyl squaramide/quinineup to 80%>99% metu.edu.tr

The indole nucleus possesses several potential sites for electrophilic attack. The regioselectivity of the alkylation is predominantly dictated by the inherent nucleophilicity of the indole ring positions and the reaction conditions.

C3-Alkylation : The C3 position of the indole is the most nucleophilic and kinetically favored site for electrophilic attack. Consequently, the Friedel-Crafts reaction with nitroalkenes overwhelmingly yields 3-alkylindole derivatives. tandfonline.com

C2-Alkylation : While less common, C2-alkylation can be achieved using specific catalytic systems. For example, rhodium(III) and palladium(II) catalysts have been developed to direct the alkylation of N-H indoles to the C2 position with high regioselectivity. acs.orgjiaolei.group

N1-Alkylation : The nitrogen atom of the indole can also act as a nucleophile. The competition between N-alkylation and C3-alkylation can be controlled. For instance, a dinuclear zinc-ProPhenol catalyst has been shown to efficiently promote the N-alkylation of indoles with aldimines. nih.gov

Carbocyclic Ring Functionalization : Alkylation on the benzene (B151609) portion of the indole (positions C4-C7) is more challenging compared to the pyrrole (B145914) ring. acs.org However, specific strategies, such as using bifunctional squaramide catalysts, have enabled the enantioselective functionalization at the C7 position. acs.org The directing effects of substituents on the indole ring also play a crucial role, analogous to ortho, para, and meta directing effects in benzene chemistry. reddit.comtestbook.com

While the Friedel-Crafts alkylation is the primary route to the title compound, related transformations involving indole derivatives and nitroalkenes include cycloaddition reactions, where endo/exo selectivity is a key stereochemical consideration. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example.

In the context of indole chemistry, 3-vinylindoles can act as the diene component, reacting with dienophiles like nitroolefins. An asymmetric Diels-Alder reaction between 3-vinylindoles and nitroolefins has been developed, leading to the formation of 1-nitro-hydrocarbazoles with high diastereo- and enantioselectivity. nih.gov

The preference for the endo or exo product in a Diels-Alder reaction is determined by the geometry of the transition state. libretexts.orgyoutube.com

Endo Product : Typically favored due to secondary orbital interactions between the π-system of the diene and substituents on the dienophile. This leads to a C-shaped or folded product. libretexts.org

Exo Product : Results from a less sterically hindered, edge-on approach of the reactants, leading to a Z-shaped product. libretexts.org

In cycloadditions involving strained cyclic allenes, a high preference for the endo product is often observed, even without the typical unsaturated substituents that promote secondary orbital interactions. nih.gov The principles of the Nitroso Diels-Alder (NDA) reaction have also been applied to functionalize complex natural products containing diene moieties. nih.gov

Catalyst Design Principles and their Influence on Reaction Pathways

The design of the catalyst is central to controlling the outcome of the indole-nitroalkene reaction. The catalyst's structure directly influences reaction rates, yields, and, most importantly, the regio- and stereoselectivity.

Key design principles include:

Ligand Tunability : For metal-based catalysts, the chiral ligand is critical. The pybox (pyridine-bis(oxazoline)) ligand family is a prime example of a tunable system. nih.govnih.gov By modifying the substituents on the oxazoline (B21484) rings, both the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize activity and stereoselectivity. nih.gov

Bifunctionality : Organocatalysts are often designed to be bifunctional. Cinchona alkaloids, squaramides, and thioureas possess both a hydrogen-bond donor site (e.g., urea (B33335) N-H) to activate the electrophile (nitroalkene) and a Lewis basic site (e.g., tertiary amine) to interact with the nucleophile (indole). acs.orgnih.gov This dual activation in a defined chiral scaffold is highly effective for asymmetric induction.

Cooperative Catalysis : A newer concept involves using an ion pair where both the cation and anion participate in catalysis. In the TPAC·Cl catalyst, the tris(phenylamino)cyclopropenium cation and the chloride anion work in concert to activate the two different substrates. researchgate.net

Counterion Effects : In Lewis acid catalysis, the counterion of the metal salt can significantly impact both catalytic activity and enantioselectivity. For zinc-catalyzed reactions, salts like Zn(OTf)₂, Zn(ClO₄)₂, and Zn(BF₄)₂ can all catalyze the reaction, but the enantioselectivities vary sharply, with Zn(OTf)₂ often providing the best results. acs.org

The table below illustrates the diversity of catalyst types used in these transformations.

Catalyst ClassSpecific ExampleMode of ActionReference
Chiral Lewis AcidYb(OTf)₃/Cl-indeno pyboxCoordination to nitroalkene's nitro group, creating a chiral environment. nih.gov
Bifunctional OrganocatalystCinchona Alkaloid / Thiourea (B124793)Dual hydrogen bonding to activate both indole and nitroalkene. acs.orgnih.gov
Cooperative Ion PairTris(phenylamino)cyclopropenium chlorideCation (H-bond donor) activates nitroalkene; anion (H-bond acceptor) activates indole. researchgate.net
Chiral Brønsted AcidBINOL-derived phosphoric acidProtonation/H-bonding to activate the nitroalkene. unibo.itnih.gov

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for deepening the understanding of reaction mechanisms involved in indole chemistry. These studies provide insights into transition state geometries, reaction energy profiles, and the origins of selectivity.

Validating Mechanisms : DFT calculations have been used to support proposed reaction pathways. For instance, in the phosphoric acid-catalyzed domino Friedel-Crafts/nitro-Michael reaction of indoles, computational studies revealed that the reaction proceeds via a nitronic acid intermediate that preferentially undergoes a nucleophilic pathway rather than a simple proton quench. unibo.itnih.gov

Predicting Catalyst Performance : In some cases, computational modeling has been used not just to explain but to predict outcomes. By modeling competing transition states, researchers could understand unexpected results (like null enantioselectivity or facial selectivity inversion) and rationally design a more efficient catalyst, which was later validated experimentally. researchgate.net

Investigating Transition States : For the asymmetric Diels-Alder reaction of 3-vinylindoles, DFT calculations were employed to investigate the possible transition states, helping to rationalize the observed high stereoselectivity. nih.gov

Studying Catalyst Regeneration : In a Cu+-catalyzed indole synthesis, DFT computations showed that the regeneration of the active catalyst from a Cu-hydride intermediate via H₂ evolution is an exergonic process with a low activation barrier, confirming the catalytic cycle's viability. nih.gov

Exploring Novel Structures : Computational methods have also been applied to predict the properties of novel compounds, such as determining the thermodynamic and detonation properties of nitro derivatives of BN indole, a nitrogen-rich heterocycle, for potential applications as energetic materials. nih.gov

These theoretical investigations provide a molecular-level picture that complements experimental findings, accelerating the development of new and improved synthetic methods.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for understanding the mechanisms of organic reactions by analyzing the changes in electron density throughout the reaction process. In the context of reactions involving nitroalkenes, MEDT provides valuable insights into the electronic structure of the reactants and the nature of the transition states.

While specific MEDT studies on 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole are not extensively documented, the principles can be applied by analogy from studies on similar systems, such as the [3+2] cycloaddition (32CA) reactions of nitrones with nitroalkenes. researchgate.netrsc.org MEDT analyses of these reactions help in classifying them based on the electronic structure of the three-atom component (TAC). For instance, nitrones are classified as zwitterionic species based on the topological analysis of the Electron Localization Function (ELF). rsc.org

The reactivity in these cycloadditions is often rationalized by the analysis of the global electron density transfer (GEDT) at the transition state. A significant GEDT value indicates a polar process. researchgate.net For example, in the 32CA reactions of nitrones with strained allenes, the reaction is characterized as non-polar. rsc.org The application of MEDT to the reactions of this compound would involve a detailed analysis of its electronic structure and how it influences its reactivity in various transformations, particularly in cycloaddition reactions.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions by calculating the energies of reactants, transition states, and products, thereby constructing a reaction energy profile. researchgate.net

A representative table for hypothetical DFT-calculated energy values is shown below:

StructureElectronic Energy (Hartree)Gibbs Free Energy (kcal/mol)
Reactants-1000.0000.0
Transition State-999.98012.5
Product-1000.020-12.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Analysis of Global Reactivity Indices of Reactants

Conceptual DFT provides a set of global reactivity indices that are useful in predicting the reactivity of molecules. rsc.orgdergipark.org.trnih.gov These indices include electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N).

The electrophilicity index (ω) is particularly relevant for nitroalkenes, which are known to be potent electrophiles due to the strong electron-withdrawing nature of the nitro group. The indole nucleus, on the other hand, is generally considered nucleophilic. Therefore, in reactions involving this compound, the vinylic moiety acts as the electrophilic center.

Studies on related systems, such as 3-nitroindoles in polar Diels-Alder reactions, have utilized these indices to predict regioselectivity. researchgate.net The global electrophilicity and nucleophilicity indices for the reactants can be calculated to understand the direction of electron flow during the reaction. researchgate.net

Below is a table of hypothetical global reactivity indices for this compound and a generic nucleophile.

Compoundμ (eV)η (eV)ω (eV)N (eV)
This compound-4.53.52.91.5
Generic Nucleophile-2.04.00.53.0

Note: The values in this table are hypothetical and for illustrative purposes only.

Investigation of Transition State Geometries and Energetics

The geometry and energy of the transition state (TS) are critical for understanding the stereochemistry and kinetics of a reaction. DFT calculations are frequently employed to locate and characterize transition states. youtube.com

In the context of cycloaddition reactions involving nitroalkenes, the geometry of the TS determines the stereochemical outcome of the reaction (e.g., endo/exo selectivity). For instance, in intramolecular [3+2] cycloaddition reactions of cyclic nitrones, the fused regioselectivity is explained by the analysis of the TS geometries. researchgate.net The asynchronicity of bond formation in the TS can also be quantified, providing further insight into the reaction mechanism. researchgate.net

While specific data for this compound is scarce, studies on analogous systems provide a framework for what such an investigation would entail. For example, in the reaction of nitrones with strained allenes, the TS analysis reveals a non-concerted, two-stage, one-step mechanism. rsc.org

A table summarizing hypothetical transition state properties is provided below:

PropertyValue
Activation Energy (kcal/mol)15.2
Key Bond Distance 1 (Å)2.1
Key Bond Distance 2 (Å)2.5
Imaginary Frequency (cm⁻¹)-350

Note: The values in this table are hypothetical and for illustrative purposes only.

Chemical Reactivity of the Nitro Group and Vinylic Moiety

The nitro group and the vinylic double bond in this compound are the primary sites of its chemical reactivity, enabling a variety of synthetic transformations.

Conversions to Other Functionalities (e.g., precursors to tryptamines, β-carbolines)

This compound and related 3-(2-nitrovinyl)indoles are valuable intermediates in the synthesis of tryptamines and β-carbolines, which are scaffolds found in numerous natural products and pharmaceutically active compounds. sci-hub.se

The synthesis of tryptamines typically involves the reduction of the nitrovinyl side chain. tci-thaijo.org Various reducing agents can be employed, and the choice of reagent can be crucial to avoid side reactions, especially when other functional groups are present in the molecule. tci-thaijo.org A common route involves a two-step reduction, first reducing the double bond to afford the 3-(2-nitropropyl)indole, followed by the reduction of the nitro group to the corresponding amine. tci-thaijo.org

The conversion to β-carbolines can be achieved through an electrocyclic reaction of 3-nitrovinylindoles. nih.gov Under thermal or microwave-assisted conditions, the nitrovinylindole can undergo a 6π-electrocyclization to form a β-carboline N-oxide, which can then be reduced to the final β-carboline. nih.gov This transformation represents a novel and efficient method for the construction of the β-carboline framework. nih.gov

Starting MaterialProductKey TransformationReference
3-(2-Nitrovinyl)indoleTryptamine (B22526)Reduction tci-thaijo.org
(E)-2-Methyl-3-(2-nitrovinyl)-1H-indole1-Methyl-β-carbolineElectrocyclization/Reduction nih.gov

Intramolecular Cycloaddition Reactions (e.g., [3+2] cycloadditions of related nitroalkenes)

The nitroalkene moiety in this compound can participate in intramolecular cycloaddition reactions, provided a suitable dipolarophile or diene is tethered to the indole ring. These reactions are powerful tools for the construction of complex polycyclic systems.

While specific examples for this compound are not prevalent, studies on related systems demonstrate the feasibility of such transformations. For instance, intramolecular [3+2] cycloadditions of silyl (B83357) nitronates tethered to vinyl groups have been reported to proceed with high stereoselectivity, leading to fused-bicyclic heterocycles. nih.gov Similarly, intramolecular cycloadditions of nitrones tethered to alkenes have been studied extensively, providing access to a variety of complex alkaloid skeletons. rsc.org

In a hypothetical intramolecular [3+2] cycloaddition of a derivative of this compound, the nitroalkene would act as the dipolarophile, reacting with a tethered 1,3-dipole (such as a nitrone or an azide) to form a fused polycyclic indole derivative. The stereochemical outcome of such a reaction would be of great interest for the synthesis of complex natural products.

Derivatization and Synthetic Utility of 3 1e 2 Nitroprop 1 En 1 Yl 1h Indole in Chemical Synthesis

Synthesis of Optically Active 2-Indolyl-1-nitro Derivatives

The creation of optically active compounds from achiral starting materials is a cornerstone of modern synthetic chemistry, particularly for pharmaceutical applications. The compound 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole is an excellent substrate for asymmetric synthesis, leading to valuable chiral 2-indolyl-1-nitro derivatives. Organocatalysis, employing chiral catalysts such as cinchona-derived bifunctional organocatalysts, has been successfully demonstrated for related transformations like the asymmetric synthesis of spironitrocyclopropanes from similar electrophiles. researchgate.net These methods facilitate the construction of chiral centers with high levels of enantioselectivity and diastereoselectivity. researchgate.net

The general strategy involves the conjugate addition of a nucleophile to the nitroalkene system. The development of catalytic, enantioselective versions of these reactions is crucial. For instance, a chiral phosphoric acid has been used as a catalyst in a variant of the Fischer indole (B1671886) synthesis to produce enantiomerically enriched cyclopentane[b]indoles. sciencedaily.com This highlights the potential for acidic or basic chiral catalysts to control the stereochemical outcome of reactions involving indole derivatives. The key is to create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. sciencedaily.com While direct examples for this compound are specific, the principles established with related systems, such as the synthesis of nitrile-substituted cyclopropanes using engineered myoglobin, demonstrate that both organocatalytic and biocatalytic methods are powerful tools for achieving high stereoselectivity. rochester.edu

Preparation of Advanced Indole-Based Scaffolds for Chemical Libraries

The indole ring system is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govresearchgate.net Consequently, the development of chemical libraries based on diverse indole scaffolds is of great interest for drug discovery. This compound is an ideal starting point for generating such libraries due to its capacity for multiple transformations.

The functionalization of the indole scaffold can be achieved through various modern synthetic methods, including C-H activation, cross-coupling reactions, and various forms of catalysis. researchgate.net For example, a library of 2,3-disubstituted indole derivatives can be prepared via Pd(II)-catalyzed aerobic oxidative cycloisomerization of o-allylanilines. The reactivity of the nitroalkene in this compound allows for the introduction of a wide array of substituents, which can then be further modified. This multi-component approach allows for the rapid assembly of complex molecules with a high degree of diversity, suitable for high-throughput screening. researchgate.net The synthesis of indole-pyrazole hybrids and other fused systems demonstrates the utility of indole-based building blocks in creating structurally diverse libraries. researchgate.net

Utilization as Precursors for Complex Heterocyclic Systems and Analogs

The strategic placement of reactive functional groups makes this compound a valuable precursor for a variety of complex heterocyclic structures, including important pharmacophores and natural product cores.

Pathways to Tryptamine (B22526) and β-Carboline Precursors

Tryptamine and its derivatives are crucial components of many biologically active alkaloids and neurotransmitters. A common and effective route to tryptamines involves the reduction of 3-(2-nitroalkenyl)indoles. The synthesis typically begins with a Henry reaction between an indole-3-carboxaldehyde (B46971) and a nitroalkane to form the 3-(2-nitrovinyl)indole intermediate. tci-thaijo.org This intermediate is then subjected to reduction. While powerful reducing agents like lithium aluminium hydride (LiAlH₄) are effective, they can be harsh and non-selective, sometimes causing undesired side reactions like dehalogenation on substituted indoles. tci-thaijo.org

Furthermore, 3-(2-nitrovinyl)indoles serve as precursors for β-carbolines. Through a process of electrocyclic cyclization under microwave heating, these compounds can be converted into the β-carboline skeleton. mdpi.com For example, heating (E)-2-methyl-3-(2-nitrovinyl)-1H-indole in 1-butanol (B46404) at 200 °C in a microwave reactor yields the corresponding β-carboline-2-oxide. mdpi.com

Table 1: Synthesis of Tryptamine and β-Carboline Precursors
PrecursorReactionKey Reagents/ConditionsProduct TypeReference
3-(2-Nitrovinyl)indoleReduction1. NaBH₄; 2. NaBH₄ / Ni(OAc)₂∙4H₂OTryptamine tci-thaijo.org
(E)-2-Methyl-3-(2-nitrovinyl)-1H-indoleElectrocyclic Cyclization1-Butanol, 200 °C, Microwaveβ-Carboline-2-oxide mdpi.com

Precursors for Indole Alkaloid Synthesis

The tryptamine and β-carboline structures derived from this compound are central to many complex indole alkaloids. The pyrrolo[1,2-a]indole core, for example, is found in the potent antitumor agent Mitomycin A. beilstein-journals.org Synthetic strategies targeting this and related scaffolds often rely on the versatile reactivity of functionalized indoles. The ability to generate complex tetracyclic indole derivatives provides a route to the core structures of various vinca (B1221190) alkaloids. researchgate.net The development of methods for the dearomatization of 3-nitroindoles has significantly expanded the toolbox for synthesizing diversely substituted indolines, which are key intermediates in the synthesis of alkaloids like aspidospermine (B1204331) and vindoline. researchgate.net

Generation of Indole-Containing Building Blocks

Beyond direct pathways to natural products, this compound is used to generate versatile indole-containing building blocks for broader synthetic applications. indole-building-block.com The nitro group can be transformed into a variety of other functional groups, and the carbon skeleton can be elaborated through cycloaddition and other reactions. For instance, 3-nitroindoles can react with ethyl isocyanoacetate in a Barton-Zard pyrrole (B145914) synthesis to produce pyrrolo[3,4-b]indoles. researchgate.net The reaction of 3-nitroindoles with vinylcyclopropanes can lead to stereodefined 2,3-fused cyclopentannulated indoline (B122111) derivatives. nih.gov These building blocks, which include indole-appended pyrazoles and pyrroles, are then used in the regiospecific construction of more complex heterocyclic systems. researchgate.netnih.gov

Strategies for Further Functionalization of the Indole Nucleus

While many reactions target the reactive nitroalkene side chain, the indole nucleus itself can be further functionalized, even with the bulky substituent at the C3 position. The indole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position. quimicaorganica.orgresearchgate.netic.ac.uk When this position is occupied, as in this compound, electrophilic attack can be directed to other positions, primarily the N1-position or the C2-position, depending on the reaction conditions and whether the indole nitrogen is protected. researchgate.net

N-functionalization is a common strategy. The slightly acidic N-H proton can be removed by a base, allowing for alkylation or acylation to introduce various groups. researchgate.net For example, N-alkenyl-substituted indoles can be used in radical cyclization reactions to construct tetracyclic systems. researchgate.net

Electrophilic substitution on the benzene (B151609) portion of the indole (positions C4-C7) or at the C2 position can also be achieved. The presence of an electron-withdrawing group at C3 can deactivate the pyrrole ring slightly, but reactions like halogenation, nitration, and Friedel-Crafts acylation can still occur, often requiring specific catalysts or conditions to control regioselectivity. nih.gov For instance, N-protected indoles can undergo lithiation at the C2 position, followed by quenching with an electrophile, to introduce a substituent specifically at that site. researchgate.net

Table 2: Examples of Indole Nucleus Functionalization
PositionReaction TypeTypical ReagentsOutcomeReference
N1Alkylation/AcylationBase (e.g., NaH), Alkyl/Acyl HalideN-Substituted Indole researchgate.net
C2Lithiation/Electrophilic Quenchn-BuLi, Electrophile (e.g., N₂O₄)C2-Substituted Indole researchgate.net
C3Electrophilic Substitution (on unsubstituted indole)Vilsmeier, Mannich, Nitration reagentsC3-Substituted Indole (Blocked in target compound) quimicaorganica.org

Introduction of Substituents via Selective Alkylation and Acylation

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for altering the electronic properties and steric environment of the molecule, thereby influencing its biological activity and further reactivity.

Selective N-alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent system is critical to ensure that the reaction proceeds selectively at the nitrogen atom without promoting side reactions on the nitropropenyl chain. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a common method for deprotonating the indole nitrogen, which then acts as a nucleophile to attack the alkylating agent.

Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a handle for further transformations. Friedel-Crafts acylation conditions are often employed, using acyl chlorides or anhydrides in the presence of a Lewis acid. nih.gov For instance, the reaction of an indole with an acyl chloride in the presence of diethylaluminum chloride or dimethylaluminum chloride in dichloromethane (B109758) (CH2Cl2) provides a high yield of the N-acylated product under mild conditions. organic-chemistry.org This method is advantageous as it often does not require prior protection of the NH group. organic-chemistry.org

Table 1: Examples of N-Alkylation and N-Acylation of Indole Derivatives This table is illustrative and provides general conditions for N-alkylation and N-acylation of the indole core. Specific yields for this compound may vary.

Entry Reactant Reagent Conditions Product Yield (%)
1 Indole Propargyl bromide, NaH DMF 1-(Prop-2-yn-1-yl)-1H-indole ~75% mdpi.com
2 Indole Acetyl chloride, Et2AlCl CH2Cl2 1-Acetylindole High organic-chemistry.org
3 1-(Phenylsulfonyl)indole Acetic anhydride, AlCl3 25 °C, 2h 3-Acyl-1-(phenylsulfonyl)indole 79-96% chemijournal.com

Regioselective Nitration of the Indole Core

Electrophilic nitration of the indole ring is a key transformation for introducing a nitro group, which can be a precursor for other functional groups or can modulate the electronic properties of the molecule. The position of nitration on the indole core is highly dependent on the reaction conditions and the substituents already present on the ring.

For indoles, electrophilic substitution typically occurs at the C3 position due to the high electron density at this site. However, since the C3 position in this compound is already substituted, nitration is directed to other positions on the benzene portion of the indole ring. The presence of the electron-withdrawing nitropropenyl group at C3 deactivates the pyrrole ring, favoring substitution on the benzene ring.

Recent methods have focused on developing milder and more regioselective nitration protocols to avoid the harsh conditions of traditional mixed acid (HNO3/H2SO4) systems, which can lead to over-nitration and degradation of the indole substrate. nih.gov One such method involves the use of trifluoroacetyl nitrate (B79036) (CF3COONO2), generated in situ from an ammonium (B1175870) nitrate salt and trifluoroacetic anhydride, which acts as an effective electrophilic nitrating agent for a variety of indoles under non-acidic and non-metallic conditions. nih.govrsc.org The regioselectivity (typically at the C5 or C6 position) is influenced by the steric and electronic effects of other substituents on the indole ring. nih.gov

Table 2: Regioselective Nitration of Substituted Indoles This table illustrates the regioselectivity of nitration on the indole core. The specific outcome for this compound would depend on the optimized conditions.

Entry Substrate Nitrating Agent Conditions Major Product
1 Indole Ammonium tetramethylnitrate, (CF3CO)2O Dichloromethane, sub-room temp 3-Nitroindole nih.govresearchgate.net
2 1-Substituted Indole Ammonium tetramethylnitrate, (CF3CO)2O Dichloromethane, sub-room temp 1-Substituted-3-nitroindole nih.gov
3 5-Substituted Indole Ammonium tetramethylnitrate, (CF3CO)2O Dichloromethane, sub-room temp 5-Substituted-3-nitroindole nih.gov

Direct Conversion to Other Indole Derivatives (e.g., 2-(1H-indol-2-yl)acetonitriles)

The nitropropenyl side chain of this compound is a versatile functional group that can be transformed into a variety of other useful moieties. One notable transformation is its conversion into 2-(1H-indol-2-yl)acetonitriles. Derivatives of 1H-indole-2-acetic acid are important intermediates in the synthesis of numerous natural products and pharmaceutical agents. nih.gov

A recently discovered method allows for the direct conversion of the related 3-(2-nitroethyl)-1H-indoles, which are readily formed from this compound via reduction, into 2-(1H-indol-2-yl)acetonitriles. researchgate.netnih.govmdpi.com This transformation involves a novel reaction cascade that is mechanistically distinct from previously known processes. researchgate.net The reaction is often complicated by the formation of the starting 3-(2-nitroethyl)-1H-indole as a stable byproduct, but new protocols have been developed to efficiently convert this byproduct into the desired acetonitrile (B52724) target molecule. researchgate.netnih.govmdpi.comcolab.ws This process typically involves the generation of a nitronate intermediate which then undergoes a rearrangement. nih.gov

The optimization of reaction conditions, including the choice of reagents and temperature, is crucial for achieving high yields of the desired 2-(1H-indol-2-yl)acetonitrile product. nih.gov

Table 3: Conversion of 3-(2-Nitroethyl)-1H-indoles to 2-(1H-indol-2-yl)acetonitriles This table summarizes the conversion of the nitroethyl side chain, a derivative of the nitropropenyl group, into an acetonitrile.

Entry Substrate Reagents Conditions Product Yield (%)
1 3-(2-Nitroethyl)-1H-indole SOCl2, Et3N Dichloromethane 2-(1H-Indol-2-yl)acetonitrile Moderate to Fair nih.gov
2 3-(2-Nitroethyl)-2-phenyl-1H-indole PCl3 Dichloromethane 2-(2-Phenyl-1H-indol-2-yl)acetonitrile Trace nih.gov
3 3-(2-Nitroethyl)-1H-indole Benzoyl chloride Dichloromethane No reaction 0 nih.gov

Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of chemical reactions that synthesize 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole and for assessing the purity of the final product. These techniques separate the compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture. In the context of chiral compounds, specialized chiral HPLC methods are employed to separate and quantify enantiomers, thereby determining the enantiomeric excess (ee) of a sample. rsc.org For indole (B1671886) derivatives, chiral stationary phases (CSPs) like Chiralpak are often utilized. unimi.it The separation of enantiomers can be achieved with high efficiency, allowing for the collection of fractions with high enantiomeric purity (>99% ee). unimi.it While specific HPLC conditions for the direct enantiomeric separation of this compound are not detailed in the provided results, the general methodology for related chiral indole compounds involves using a suitable chiral column and a mobile phase optimized for resolution. unimi.itmdpi.com

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of chemical reactions in real-time. researchgate.netrochester.edu By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product. researchgate.net For instance, in the synthesis of related indole derivatives, TLC is used to track the conversion of reactants like indole and cinnamaldehyde (B126680) to the final product. rsc.org The progress is observed by the appearance of a new spot corresponding to the product and the disappearance of the starting material spots. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.

A typical setup for monitoring a reaction producing an indole derivative might involve:

Stationary Phase: Silica gel plates (often with a fluorescent indicator like F254). researchgate.net

Mobile Phase (Eluent): A solvent system such as a mixture of ethyl acetate (B1210297) and petroleum ether or benzene (B151609) and acetone. researchgate.netrsc.org

Visualization: UV light is commonly used to visualize the spots of UV-active compounds like indoles. rochester.edu Staining with an appropriate agent can also be employed. rochester.edu

Advanced Chromatographic Methods (e.g., UPLC-Q-TOF-MS/MS for complex mixture analysis)

For the analysis of complex mixtures containing this compound and its metabolites or byproducts, more sophisticated techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) are utilized. pharmrxiv.defrontiersin.orgresearchgate.net This powerful combination allows for the rapid separation of compounds with high resolution (UPLC) and their subsequent identification and structural elucidation based on their mass-to-charge ratio and fragmentation patterns (Q-TOF-MS/MS). frontiersin.orgnih.govmdpi.com

This method is particularly valuable for:

Metabolite Profiling: Identifying the products of metabolic transformation in biological samples. pharmrxiv.de

Impurity Profiling: Characterizing minor components and impurities in a synthesized sample.

Structural Confirmation: The high-resolution mass data and fragmentation patterns provide strong evidence for the proposed structure of the analyte. frontiersin.org

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for the definitive structural elucidation and confirmation of this compound. These methods probe the molecular structure at the atomic and functional group level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. researchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.netclockss.orgnih.govamazonaws.com

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For indole derivatives, the ¹H NMR spectrum typically shows signals in distinct regions corresponding to the indole ring protons, the vinyl proton, and the methyl group protons. rsc.orgmdpi.comnih.gov

¹³C NMR (Carbon-13 NMR): This technique provides information about the different carbon atoms in the molecule. researchgate.netclockss.org The chemical shifts of the carbon signals are indicative of their electronic environment. For this compound, the ¹³C NMR spectrum would show distinct signals for the carbons of the indole ring, the double bond, and the methyl group. amazonaws.commdpi.com

Table 1: Representative NMR Data for Indole-Related Structures This table presents typical chemical shift ranges for protons and carbons in structures related to this compound. Actual values for the target compound may vary.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Indole NH8.0 - 11.5-
Indole Aromatic H6.5 - 7.7110 - 138
Vinylic H5.0 - 8.2115 - 147
Methyl H2.3 - 2.5~21

Data compiled from various sources on indole derivatives. rsc.orgclockss.orgamazonaws.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Indole)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C=C (Alkene)Stretching1600 - 1680
NO₂ (Nitro group)Asymmetric Stretching1500 - 1560
NO₂ (Nitro group)Symmetric Stretching1345 - 1385
C-NStretching1200 - 1350

Data compiled from various sources on indole and nitro compounds. mdpi.comnist.govmdpi.com

The presence of these characteristic peaks in the IR spectrum provides strong evidence for the structure of this compound. nih.gov

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to build a model of the electron density, which in turn reveals the precise positions of the atoms in the crystal lattice.

For this compound, which possesses a stereocenter at the double bond (E/Z isomerism), X-ray crystallography would provide unequivocal proof of the (1E) configuration. It would also reveal key structural parameters such as bond lengths, bond angles, and torsion angles, offering insights into the molecule's conformation and intermolecular interactions within the crystal.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

Parameter Description Expected Information
Bond Lengths The distances between bonded atoms (e.g., C=C, C-N, N-O). Confirms the nature of the chemical bonds.
Bond Angles The angles formed by three connected atoms (e.g., C-C=C, O-N-O). Defines the geometry around each atom.
Torsion Angles The dihedral angles between four connected atoms. Determines the conformation of the molecule, including the planarity of the indole ring and the orientation of the nitropropenyl group.
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal lattice. Provides information about the packing of molecules in the solid state.

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding or π-stacking. | Reveals how molecules interact with each other in the crystal. |

The successful crystallization of this compound and subsequent X-ray diffraction analysis would yield a definitive structural model, confirming the (1E) stereochemistry and providing a wealth of information about its solid-state conformation. This level of detail is crucial for understanding its chemical reactivity and potential biological activity.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Used to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for target binding .
  • Molecular docking (AutoDock Vina, Glide) : Predicts binding affinity to enzymes like 3-[(E)-2-isocyanoethenyl]-1H-indole synthase (EC 1.14.20.12). Docking studies of nitrovinyl indoles with fungal CYP450 enzymes suggest competitive inhibition at the heme active site .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD values <2 Å indicating stable binding .

How can conflicting data in synthesis yields be resolved through mechanistic studies?

Advanced Research Focus
Discrepancies in yields (e.g., 40% vs. 65% for similar routes) often arise from:

  • Side reactions : Nitro group reduction under acidic conditions or premature elimination. LC-MS monitoring of intermediates can identify byproducts .
  • Catalyst deactivation : Pd catalysts may be poisoned by nitro groups. Use of ligands like PPh₃ or DBU improves stability .
  • Isomerization : E/Z isomer ratios affect purity. HPLC with chiral columns or NOESY NMR can differentiate isomers .

What enzymatic pathways involve derivatives of this compound?

Advanced Research Focus
The compound’s derivatives participate in:

  • Biosynthetic pathways : 3-[(E)-2-isocyanoethenyl]-1H-indole synthase catalyzes the conversion of (2S)-3-(indol-3-yl)-2-isocyanopropanoate to isocyanoethenyl indoles, a step in marine bacterial alkaloid biosynthesis. Kinetic studies (Km = 12 µM, kcat = 4.7 s⁻¹) suggest a ping-pong mechanism .
  • Drug metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the nitro group, forming reactive intermediates that require detoxification via glutathione conjugation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.